molecular formula C9H11IN2O2 B14710663 N'-(4-Iodophenyl)-N-methoxy-N-methylurea CAS No. 13347-23-4

N'-(4-Iodophenyl)-N-methoxy-N-methylurea

Cat. No.: B14710663
CAS No.: 13347-23-4
M. Wt: 306.10 g/mol
InChI Key: AMRYXLSMDJYEMP-UHFFFAOYSA-N
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Description

N’-(4-Iodophenyl)-N-methoxy-N-methylurea is an organic compound belonging to the class of phenylureas It is characterized by the presence of an iodophenyl group, a methoxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Iodophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Iodoaniline+Methyl IsocyanateN’-(4-Iodophenyl)-N-methoxy-N-methylurea\text{4-Iodoaniline} + \text{Methyl Isocyanate} \rightarrow \text{N'-(4-Iodophenyl)-N-methoxy-N-methylurea} 4-Iodoaniline+Methyl Isocyanate→N’-(4-Iodophenyl)-N-methoxy-N-methylurea

Industrial Production Methods

Industrial production of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.

    Oxidation: Oxidizing agents such as lead dioxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Substitution: Formation of biphenyl derivatives.

    Oxidation: Formation of oxidized phenylurea derivatives.

    Reduction: Formation of reduced phenylurea derivatives.

Scientific Research Applications

N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-iodophenyl)urea
  • N-(4-iodophenyl)-β-alanine derivatives
  • N-4-iodophenyl-N′-2-chloroethylurea

Uniqueness

N’-(4-Iodophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

13347-23-4

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

3-(4-iodophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)

InChI Key

AMRYXLSMDJYEMP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)I)OC

Origin of Product

United States

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